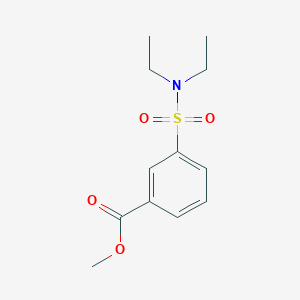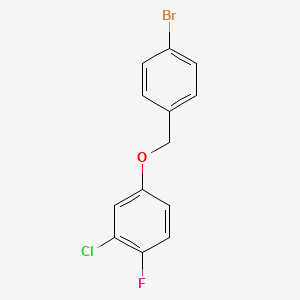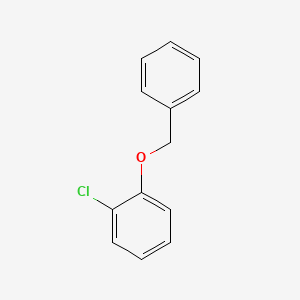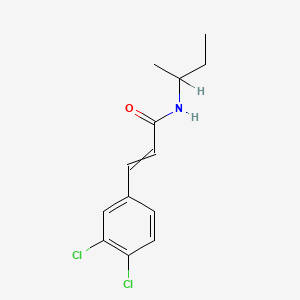
2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticonvulsant 7903, also known as Chlocibutamine, is a chemical compound with notable anticonvulsant properties. It has been studied for its potential to prevent or reduce the severity of epileptic seizures. This compound is of interest in the field of medicinal chemistry due to its unique mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlocibutamine typically begins with 3,4-dichlorobenzaldehyde as the starting material. The process involves several steps, including condensation reactions and subsequent modifications to introduce the desired functional groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Chlocibutamine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chlocibutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Chlocibutamine may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chlocibutamine has been extensively studied for its anticonvulsant properties. It has shown potential in various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
The anticonvulsant action of Chlocibutamine is believed to be related to its influence on the serotoninergic system. It has been found to increase the concentration of serotonin (5-HT) and its metabolite 5-HIAA in the brain . This effect peaks within the first hour after treatment and gradually returns to normal levels within 12 hours. The compound’s ability to modulate neurotransmitter levels is thought to contribute to its anticonvulsant effects.
Comparación Con Compuestos Similares
Chlocibutamine can be compared with other anticonvulsant agents, such as:
Phenobarbital: A barbiturate with sedative and anticonvulsant properties.
Valproic Acid: A fatty acid derivative used to treat epilepsy and bipolar disorder.
Carbamazepine: A tricyclic compound used for epilepsy and neuropathic pain.
Uniqueness
Chlocibutamine’s unique mechanism of action, involving the modulation of serotonin levels, distinguishes it from other anticonvulsants that primarily target sodium or calcium channels. This distinct pathway offers potential advantages in terms of efficacy and side effect profile.
List of Similar Compounds
- Phenobarbital
- Valproic Acid
- Carbamazepine
- Lamotrigine
- Levetiracetam
Propiedades
IUPAC Name |
N-butan-2-yl-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSFCNWWYFBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one](/img/structure/B7891549.png)
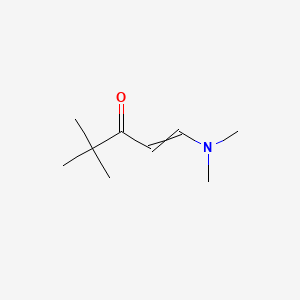
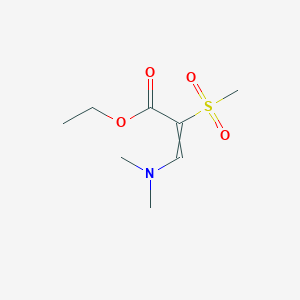
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B7891567.png)

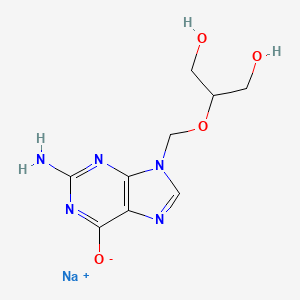


![Methyl 3-[(propan-2-yl)sulfamoyl]benzoate](/img/structure/B7891587.png)
